N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure with a bromophenyl group, an oxadiazole ring, and a benzodioxine moiety, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Formation of the benzodioxine moiety: This can be synthesized through cyclization reactions involving catechols and epoxides.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents like EDCI or DCC in the presence of a base
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Coupling reactions: The compound can participate in coupling reactions with various reagents to form more complex structures
Scientific Research Applications
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with similar compounds such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and is studied for its antimicrobial and anticancer properties.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound features a bromophenyl group and is investigated for its antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12BrN3O4 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H12BrN3O4/c18-11-7-5-10(6-8-11)15-16(21-25-20-15)19-17(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,21,22) |
InChI Key |
FJNVWZLUGAYOOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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